molecular formula C13H12N2O2 B1335265 1-(4-Hydroxyphenyl)-3-phenylurea CAS No. 2298-29-5

1-(4-Hydroxyphenyl)-3-phenylurea

Cat. No. B1335265
CAS RN: 2298-29-5
M. Wt: 228.25 g/mol
InChI Key: BNIXCWKOADUVSB-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-phenylurea, also known as Phenylhydroxyurea, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. Its unique chemical structure and properties have made it a promising candidate for the development of new drugs and treatments for various diseases.

Scientific Research Applications

Crystal Structure and Herbicide Properties

The crystal structure of similar phenylurea compounds, like metobromuron, a phenylurea herbicide, has been studied to understand their properties. These studies reveal the molecular interactions, such as hydrogen bonds and weak C-H⋯π interactions, that contribute to their stability and herbicidal activity (Kang, Kim, Kwon & Kim, 2015).

Environmental Degradation and Catalysis

Phenylureas, including 1-(4-Hydroxyphenyl)-3-phenylurea, often face environmental degradation challenges. Research on similar compounds like diuron has shown that low molecular weight humic acid-like compounds can catalyze their degradation, providing insights into environmental remediation techniques (Salvestrini, 2013).

Transformation in Aqueous Solutions

Studies on fenuron, a relative of 1-(4-Hydroxyphenyl)-3-phenylurea, show how it transforms in aqueous solutions under the influence of hydroxyl and carbonate radicals. This research helps in understanding the behavior of phenylurea herbicides in water, which is crucial for assessing environmental impact and safety (Mazellier, Busset, Delmont & de Laat, 2007).

Antibacterial Activity

Studies on compounds structurally similar to 1-(4-Hydroxyphenyl)-3-phenylurea, like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have shown significant antibacterial activity. This research expands the potential applications of these compounds beyond herbicides to medical and antibacterial uses (Deghady, Hussein, Alhamzani & Mera, 2021).

Synthesis and Analysis

Research into the synthesis and analysis of similar compounds provides valuable information on the chemical behavior and stability of 1-(4-Hydroxyphenyl)-3-phenylurea. This includes studies on their hydrolysis, molecular structure, and interactions with other chemicals (O'Connor & Barnett, 1973).

Environmental Fate and Degradation

Understanding the environmental fate of phenylurea herbicides is critical. Studies on the degradation of similar compounds by bacterial consortia reveal the processes involved in their breakdown in nature, which is vital for environmental management and pollution control (Zhang, Hang, Hu, Chen, Zhou, Chen & Jiang, 2018).

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXCWKOADUVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403399
Record name 4-(N'-phenylureido)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-3-phenylurea

CAS RN

2298-29-5
Record name 4-(N'-phenylureido)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyl isocyanate and 4-aminophenol were added to dioxane solvent, and stirred for 2 hours to obtain 4-(N'-phenylureido)phenol (hereinafter, referred to simply as "Compound 8").
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Giampietro, A D'Angelo, A Giancristofaro… - Medicinal …, 2014 - ingentaconnect.com
In an effort to develop safe and efficacious compounds for the treatment of metabolic disorders, new compounds based on a combination of clofibric acid, the active metabolite of …
Number of citations: 21 www.ingentaconnect.com
IAY Ghannam, AM El Kerdawy… - Archiv der …, 2023 - Wiley Online Library
Two series of diaryl urea derivatives, 6a–k and 7a–n, were synthesized. All the newly synthesized compounds were tested against the NCI (US) cancer cell lines via SRB assay. The p‐…
Number of citations: 1 onlinelibrary.wiley.com
A Kumar, N Kumar, R Sharma… - The Journal of …, 2019 - ACS Publications
Herein we report, a single-pot multistep conversion of inactivated carboxylic acids to various N-containing compounds using a common synthetic methodology. The developed …
Number of citations: 20 pubs.acs.org
L Li, Z Fei, X Meng, L Cao, T Pang, Y Zhu, A Wu - docsbay.net
All the reagents were obtained from J&K and used as received unless otherwise mentioned. All compounds were characterized by IR and NMR. NMR spectra (δ scale in ppm, J …
Number of citations: 0 docsbay.net
NS Abdou, RAT Serya, A Esmat, MF Tolba… - …, 2015 - pubs.rsc.org
A novel series of pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and evaluated for their antiproliferative activity. Among the five compounds selected by NCI, …
Number of citations: 10 pubs.rsc.org
F Azimian, M Hamzeh-Mivehroud, JS Mojarrad… - European Journal of …, 2020 - Elsevier
To develop inhibitors blocking VEGFR2 and the Raf/MEK/ERK mitogen-activated protein kinase signaling pathway new compounds based on sorafenib were designed, synthesized …
Number of citations: 21 www.sciencedirect.com
O Zarei, F Azimian, M Hamzeh-Mivehroud… - Medicinal Chemistry …, 2020 - Springer
A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives 17a–g with potential anticancer effect. In vitro …
Number of citations: 22 link.springer.com
C Arnal-Herault, M Barboiu, E Petit, M Michau… - New journal of …, 2005 - pubs.rsc.org
We report the solid state structures of homocomplex [1·K]+[I]− and of heterocomplexes [1·K]+[3·I]− and [1·K]+[4·I]. In the [1·K]+[I]− complex the apical position of the K+ in the macrocycle …
Number of citations: 35 pubs.rsc.org
T Saurat, F Buron, N Rodrigues… - Journal of medicinal …, 2014 - ACS Publications
The design, synthesis, and screening of dual PI3K/mTOR inhibitors that gave nanomolar enzymatic and cellular activities on both targets with an acceptable kinase selectivity profile are …
Number of citations: 97 pubs.acs.org
AP Avdeenko, SA Konovalova, AG Sergeeva… - Russian Journal of …, 2008 - Springer
New N-alkyl(aryl)aminocarbonyl-1,4-benzoquinone imines were synthesized by reaction of isocyanates with the corresponding substituted 4-aminophenols, and their structure was …
Number of citations: 25 link.springer.com

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